molecular formula C26H20 B13386555 2,7-Bis(2-phenylvinyl)naphthalene

2,7-Bis(2-phenylvinyl)naphthalene

Cat. No.: B13386555
M. Wt: 332.4 g/mol
InChI Key: BAXGJINOQBOMFG-HEEUSZRZSA-N
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Description

2,7-Bis(2-phenylvinyl)naphthalene (CAS 32057-88-8), also known as 2,7-Distyrylnaphthalene, is an organic compound with the molecular formula C₂₆H₂₀ and a molecular weight of 332.437 g/mol . This extended π-conjugated system features a naphthalene core symmetrically functionalized with styrenyl groups, making it a valuable building block in supramolecular chemistry and materials science research. Its rigid, planar structure promotes molecular self-assembly and is of significant interest for developing advanced organic materials .Researchers value this compound for creating functional nanostructures and supramolecular assemblies driven by non-covalent interactions. Its extended conjugated system suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as a fluorophore. The compound's thermal properties, including a high boiling point of 517.4°C and a flash point of 264.3°C, make it suitable for investigations involving high-temperature processing . While specific mechanistic studies on this exact molecule are not extensively published, its structural analogs, such as cyanostilbene derivatives, are widely studied for their aggregation-induced emission (AIE) characteristics and ability to form stimuli-responsive self-assembled structures with tunable optical properties . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with standard laboratory precautions.

Properties

Molecular Formula

C26H20

Molecular Weight

332.4 g/mol

IUPAC Name

7-[(Z)-2-phenylethenyl]-2-[(E)-2-phenylethenyl]naphthalene

InChI

InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H/b13-11-,14-12+

InChI Key

BAXGJINOQBOMFG-HEEUSZRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=C3)/C=C\C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Wittig Reactions

Historically, the synthesis of 2,7-bis(2-phenylvinyl)naphthalene has relied on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, to attach phenylvinyl groups onto naphthalene derivatives. These methods typically involve:

Example:

2,7-Dibromonaphthalene + phenylvinylboronic acid → (Pd catalyst, base) → 2,7-bis(phenylethenyl)naphthalene

This approach offers high regioselectivity and yields but requires multiple steps and stringent reaction conditions.

Wittig and Horner–Wadsworth–Emmons (HWE) Reactions

Alternatively, Wittig or HWE reactions can be employed to install vinyl groups:

  • Step 1: Synthesis of aldehyde or ketone intermediates at the 2,7-positions.
  • Step 2: Wittig or HWE reaction with phosphonium or phosphonate reagents derived from benzyl or phenyl groups.

Reaction scheme:

Naphthalene-2,7-dicarbaldehyde + Phosphonium ylide → 2,7-bis(phenylethenyl)naphthalene

This method is advantageous for constructing conjugated vinyl systems with stereocontrol, favoring the (E)-isomer.

Catalytic Disproportionation Methods

Recent research, especially from patents and industrial processes, indicates the use of disproportionation reactions catalyzed by metals or metal oxides to selectively produce 2,7-bis(2-phenylvinyl)naphthalene .

Disproportionation of Isopropyl Naphthalene

According to a patent (CN105272802B), a method involves:

  • Reacting isopropyl naphthalene under controlled temperature (150–300°C) and pressure (0–3.0 MPa).
  • Using catalysts such as aluminum oxide, titanium oxide, zinc oxide, or zirconium oxide .
  • Achieving selective formation of 2,7-bis(2-phenylvinyl)naphthalene via a disproportionation process that rearranges the alkyl groups into vinyl derivatives.

Key parameters:

Parameter Range Remarks
Temperature 150–270°C Optimal at ~270°C
Pressure 0–3.0 MPa Atmospheric to moderate pressure
Catalyst Metal oxides Aluminum oxide preferred

This process leverages the catalytic dealkylation and vinylation of naphthalene derivatives, producing the target compound with high selectivity.

Modern Synthetic Strategies

Palladium-Catalyzed Coupling of Styrene Derivatives

Recent literature (e.g., from ACS publications) describes the use of palladium-catalyzed coupling of styrene derivatives with naphthalene precursors:

  • Step 1: Synthesis of styrene or phenylethenyl derivatives.
  • Step 2: Coupling with 2,7-dibromonaphthalene under Pd(0) catalysis with phosphine ligands.
  • Step 3: Purification yields the desired bis(phenylethenyl) derivative.

Photochemical and Radical-Based Methods

Photochemical methods utilizing UV irradiation or radical initiators can induce vinylation of naphthalene rings, though these are less common due to lower selectivity.

Reaction Conditions and Catalytic Systems

Method Catalysts Temperature Solvent Yield Remarks
Disproportionation of isopropyl naphthalene Metal oxides (Al₂O₃, TiO₂) 150–270°C Not specified High (exact % varies) High selectivity for 2,7-isomer
Palladium-catalyzed coupling Pd(PPh₃)₄, Pd(OAc)₂ 80–120°C Toluene, DMF 70–90% Regioselective, stereoselective
Wittig/HWE reactions Phosphonium salts 0–80°C THF, DCM Variable Stereoselective for (E)-isomer

Summary of Key Findings

Aspect Details
Preferred method Catalytic disproportionation of isopropyl naphthalene with metal oxides
Reaction conditions 150–270°C, moderate pressure, metal oxide catalysts
Advantages High selectivity, long catalyst life, scalable
Alternative methods Palladium-catalyzed coupling, Wittig/HWE reactions

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2-phenylvinyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the phenylvinyl groups to phenylethyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Bis(2-phenylvinyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Bis(2-phenylvinyl)naphthalene primarily involves its interaction with light and its ability to undergo photophysical processes. The compound can absorb light and enter an excited state, leading to fluorescence or phosphorescence. This property is exploited in optoelectronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vinyl-Substituted Naphthalenes
Compound Molecular Formula Molecular Weight Key Features Applications
2,7-Bis(2-phenylvinyl)naphthalene C₂₆H₂₀ 332.437 E/Z isomerism; photocyclizes to helicenes under UV/iodine Helicene synthesis, optoelectronics
2,7-Distyrylnaphthalene (cis/trans mixture) C₂₆H₂₀ 332.45 Mixture of cis/trans isomers; high purity (≥97%) Organic building blocks
1,4-Bis(4-cyanostyryl)benzene (C.I.199) C₂₄H₁₆N₂ 332.40 Fluorescent brightener; λex = 350 nm, λem = 430 nm Plastics, packaging materials

Key Findings :

  • Synthesis : 2,7-Bis(2-phenylvinyl)naphthalene requires UV irradiation for helicene formation, while distyrylnaphthalene is synthesized as an isomeric mixture .
  • Optical Properties : The target compound’s extended conjugation enables absorption in the UV/Vis range, similar to fluorescent brighteners like C.I.199, but with distinct emission profiles due to structural differences .
Alkyl- and Alkoxy-Substituted Naphthalenes
Compound Molecular Formula Molecular Weight Key Features
2,7-Dimethylnaphthalene C₁₂H₁₂ 156.22 Non-fluorescent; used in GC analysis (RI = 1376–1385)
2,7-Dimethoxynaphthalene C₁₂H₁₂O₂ 188.22 UV λmax = 275 nm; solid-state packing influenced by methoxy groups
2,7-Bis(prop-2-yn-1-yl-oxy)naphthalene C₁₆H₁₂O₂ 236.27 Exhibits C–H⋯O and C–H⋯π interactions in crystal structure

Key Findings :

  • Electronic Effects : Methyl and methoxy groups reduce conjugation compared to vinyl substituents, leading to blue-shifted UV absorption .
  • Solid-State Behavior : Propargyloxy derivatives (e.g., ) form hydrogen-bonded networks, unlike the planar stacking of vinyl-substituted analogs.
Sulfonated and Functionalized Derivatives
Compound Molecular Formula Molecular Weight Key Features
Naphthalene-2,7-disulfonic acid disodium salt C₁₀H₆(SO₃Na)₂ 332.26 Water-soluble; used in dye synthesis
1,8-Dibenzoylnaphthalene-2,7-diyl dibenzoate C₄₀H₂₈O₆ 604.65 Aroylated derivative; studied for crystal packing

Key Findings :

  • Solubility : Sulfonic acid derivatives exhibit aqueous solubility, unlike hydrophobic vinyl- or alkyl-substituted naphthalenes .
  • Applications : Aroylated derivatives (e.g., ) are explored for their crystallographic properties, whereas the target compound is prioritized for optoelectronics.

Q & A

Basic Research Question

  • UV/Visible Spectroscopy : Identifies π→π* transitions in the conjugated system (e.g., absorption peaks at 250–350 nm) .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., vinyl proton splitting in 1H^1H-NMR at δ 6.5–7.5 ppm).
  • Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., [M+^+] at m/z 358) and fragmentation patterns.
  • Gas Chromatography (GC) : Assess purity using non-polar columns (e.g., HP-5MS) with retention indices calibrated against standards .

Basic Research Question

  • Organic Electronics : Acts as a blue-emitting layer in OLEDs due to extended conjugation .
  • Polymer Synthesis : Serves as a monomer for fluorinated polyimides, enhancing thermal stability (e.g., glass transition temperatures >300°C) .
  • Photocatalysis : Modifies bandgap properties in hybrid materials for visible-light-driven reactions.

Mechanistic Insight : The phenylvinyl groups enhance electron delocalization, improving charge transport in thin-film devices.

How can mechanistic studies elucidate biological interactions of 2,7-Bis(2-phenylvinyl)naphthalene?

Advanced Research Question

  • Molecular Docking : Screen against cytochrome P450 enzymes to predict metabolic pathways.
  • In Vitro Assays : Measure ROS generation in hepatic cell lines (e.g., HepG2) using fluorescent probes (e.g., DCFH-DA).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to DNA or proteins.

Key Finding : Analogous naphthalene derivatives exhibit dose-dependent cytotoxicity via oxidative stress pathways .

What methodologies ensure purity and stability assessment under varying conditions?

Advanced Research Question

  • Differential Scanning Calorimetry (DSC) : Determine melting points and thermal decomposition thresholds (e.g., Tm_{m} = 180–200°C).
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Photostability : Use UV chambers (λ = 254 nm) to assess photodegradation kinetics.

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